Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate
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Overview
Description
Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a phenyl ring substituted with a fluorooxetane moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate typically involves the following steps:
Formation of the Fluorooxetane Moiety: The fluorooxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a fluoro-substituted epoxide.
Coupling with Phenyl Ring: The fluorooxetane moiety is then coupled with a phenyl ring through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
Introduction of the Carbamate Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation in the presence of a suitable catalyst, such as palladium on carbon.
Substitution: The fluorooxetane moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its carbamate group can act as a prodrug moiety, releasing active drugs upon enzymatic hydrolysis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active phenyl carbamate, which can then interact with enzymes or receptors in biological systems. The fluorooxetane moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate: This compound has a similar structure but contains a thiomorpholine ring instead of the fluorooxetane moiety.
Benzyl (3-fluoro-4-morpholinophenyl)carbamate: This compound features a morpholine ring in place of the fluorooxetane moiety.
Uniqueness: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate is unique due to the presence of the fluorooxetane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-17(11-21-12-17)14-6-8-15(9-7-14)19-16(20)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCCIOAJVKELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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